molecular formula C18H19FN2O4S B5218783 N-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)benzamide

N-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5218783
M. Wt: 378.4 g/mol
InChI Key: AAZULRUFJCEWGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide compounds often involves the introduction of various substituents into the benzamide moiety to enhance or modify its biological activity. For instance, S. Kato et al. (1991) described the synthesis of benzamide derivatives with gastrokinetic activity by introducing chloro, fluoro, and trifluoromethyl groups to the benzyl group of parent compounds (S. Kato, T. Morie, T. Kon, N. Yoshida, T. Karasawa, J. Matsumoto, 1991). Such synthetic strategies provide a framework for the synthesis of N-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)benzamide, focusing on the functionalization of the benzamide core and the incorporation of fluorobenzyl and morpholinylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Huai‐Lin Pang et al. (2006) elucidated the crystal structure of a related benzamide molecule, demonstrating the importance of intra- and intermolecular hydrogen bonding in stabilizing the structure (Huai‐Lin Pang, Hai‐Bo Yang, D. Yin, Chunhui Mao, 2006). Such insights are relevant for understanding the conformational preferences of N-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)benzamide and its interactions within biological systems.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that alter their properties and biological activities. The reactivity of the fluorobenzyl and morpholinylsulfonyl groups in N-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)benzamide can significantly impact its application and effectiveness. The synthesis and biological activities of optical isomers of benzamide compounds, as discussed by T. Morie et al. (1994), highlight the significance of stereochemistry in the chemical reactivity and biological activity of these molecules (T. Morie, S. Kato, H. Harada, N. Yoshida, J. Matsumoto, 1994).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on the crystal structures of benzamide compounds provide insight into their physical characteristics and how they may influence the compound's stability and solubility. For example, P. A. Suchetan et al. (2016) reported the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, offering comparative insights into the conformational and physical properties of similar compounds (P. A. Suchetan, S. Naveen, N. K. Lokanath, K. S. Srivishnu, G. M. Supriya, H. N. Lakshmikantha, 2016).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity, stability, and interaction with biological targets, are crucial for their application. The study by D. B. Janakiramudu et al. (2017) on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showcases the diverse chemical behavior and potential applications of benzamide derivatives in antimicrobial activity (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-6-4-14(5-7-16)13-20-18(22)15-2-1-3-17(12-15)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZULRUFJCEWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-(morpholin-4-ylsulfonyl)benzamide

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